molecular formula C15H10F3NO2 B6377218 2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% CAS No. 1261906-98-2

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%

Cat. No. B6377218
CAS RN: 1261906-98-2
M. Wt: 293.24 g/mol
InChI Key: OESRBZDKVJEMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid with a melting point of approximately 120-122°C and a boiling point of approximately 200°C. This compound is a derivative of phenol, and is composed of a phenyl ring with a cyano group and a trifluoromethyl group. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a variety of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in some reactions. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Mechanism of Action

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is an intermediate in the synthesis of a variety of compounds. Its mechanism of action involves the formation of a cyano group, which can then react with other compounds to form the desired product. The cyano group is formed through the reaction of the phenol with trifluoromethyl iodide and sodium cyanide.
Biochemical and Physiological Effects
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using this compound may have biochemical and physiological effects. Therefore, it is important to be aware of the effects of the compounds that are synthesized using this compound.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound with a relatively low melting point, making it easy to handle and store. However, it is important to note that this compound is toxic and should be handled with caution. Furthermore, it is important to use the appropriate protective equipment when handling this compound.

Future Directions

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a variety of potential future applications in scientific research. It could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, it could be used as a catalyst in certain reactions, and it could also be used as a reagent in organic synthesis. Finally, it could be used to study the mechanism of action of certain compounds, and to develop new compounds with potential therapeutic applications.

Synthesis Methods

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is synthesized through a two-step process. The first step involves the reaction of phenol with trifluoromethyl iodide to produce 2-cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The second step involves the reaction of the phenol with sodium cyanide to produce the desired product, 2-cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-21-14-5-4-11(15(16,17)18)7-12(14)9-2-3-10(8-19)13(20)6-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESRBZDKVJEMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684995
Record name 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol

CAS RN

1261906-98-2
Record name 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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